Rhodanine
Overview
Description
Rhodanine is a five-membered heterocyclic organic compound possessing a thiazolidine core. This compound has a chemical formula of C3H3NOS2 and a molar mass of 133.18 g·mol−1 . It is known for its diverse biological activities and has been widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
Rhodanine and its derivatives are known to interact with various biological targets. One of the primary targets of this compound derivatives is carbonic anhydrase II and IX . These enzymes play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and proton . Another significant target is thymidylate kinase , an enzyme essential for DNA synthesis . This compound derivatives have also been found to interact with the epidermal growth factor receptor (EGFR) .
Mode of Action
This compound derivatives exhibit their action by inhibiting their target enzymes. For instance, they inhibit carbonic anhydrase II and IX, thereby affecting pH homeostasis . They also inhibit thymidylate kinase, thereby affecting DNA synthesis . The mode of action of this compound derivatives is supported by molecular docking studies .
Biochemical Pathways
This compound derivatives affect several biochemical pathways due to their interaction with various targets. By inhibiting carbonic anhydrase, they disrupt the pH homeostasis, which can have downstream effects on various biochemical processes . By inhibiting thymidylate kinase, they interfere with DNA synthesis, which can affect cell proliferation and survival .
Pharmacokinetics
In silico assessment for pharmacokinetic properties performed on some this compound derivatives revealed candidates with good bioavailability, high tolerability with cell membranes, and positive drug-likeness values .
Result of Action
The inhibition of target enzymes by this compound derivatives can lead to various molecular and cellular effects. For instance, the inhibition of carbonic anhydrase can disrupt pH homeostasis, potentially affecting various cellular processes . The inhibition of thymidylate kinase can interfere with DNA synthesis, potentially leading to cell death .
Action Environment
The action of this compound derivatives can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of this compound derivatives . Furthermore, the presence of other compounds can potentially affect the binding of this compound derivatives to their targets .
Biochemical Analysis
Biochemical Properties
Rhodanine derivatives interact with a variety of enzymes, proteins, and other biomolecules . The exocyclic double bond in 5-arylmethylidenerhodanines, a type of this compound derivative, is conjugated to the carbonyl group at position 4 of the this compound ring, making these compounds electrophilic and potentially reactive .
Cellular Effects
This compound derivatives have been found to have a wide range of effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound and its derivatives can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodanine can be synthesized through various methods. One classical method involves the reaction of carbon disulfide, ammonia, and chloroacetic acid, which proceeds via an intermediate dithiocarbamate . Another method includes the condensation of aromatic aldehydes with this compound in the presence of catalysts such as 2-hydroxy ethylammonium acetate under solvent-free conditions . This method is known for its high yields, short reaction time, and environmentally benign reaction conditions.
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches, including the use of aqueous medium synthesis, ionic liquids, microwave, ultrasonic irradiation, and solvent-free methods . These methods aim to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Rhodanine undergoes various chemical reactions, including:
Coordination Reactions: this compound can form coordination compounds with transition metals, such as cobalt, nickel, and zinc, resulting in mononuclear molecular complexes and coordination polymers.
Common Reagents and Conditions:
Aldol Reactions: Typically performed in water at room temperature without the need for catalysts.
Coordination Reactions: Involve the use of this compound-3-acetic acid and transition metals under specific conditions.
Major Products:
Aldol Reactions: Produce N-substituted-5-arylidene this compound derivatives.
Coordination Reactions: Yield various coordination compounds with distinct structural properties.
Scientific Research Applications
Rhodanine and its derivatives have a broad spectrum of biological activities and are used in various fields:
Comparison with Similar Compounds
- Thiazolidinediones
- Thiazolidinones
- Azulene derivatives
Rhodanine’s versatility and broad range of applications highlight its significance in scientific research and industry.
Properties
IUPAC Name |
2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWUVOGUEXMXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS2 | |
Record name | RHODANINE | |
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Related CAS |
950981-11-0 | |
Record name | Polyrhodanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950981-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4026002 | |
Record name | Rhodanine | |
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Molecular Weight |
133.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Rhodanine appears as light yellow crystals. Density 0.868 g / cm3. Melting point 168.5 °C. May explode on rapid heating., Pale yellow solid; [Merck Index] Light yellow powder; [MSDSonline] | |
Record name | RHODANINE | |
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Record name | Rhodanine | |
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Solubility |
>20 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID, SLIGHTLY SOL IN WATER; INSOL IN PETROLEUM ETHER | |
Record name | SID57260772 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | RHODANINE | |
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Record name | RHODANINE | |
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Density |
0.868 (NTP, 1992) - Less dense than water; will float, 0.868, BULK DENSITY 0.617 | |
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Color/Form |
PALE YELLOW CRYSTALS (LONG BLADES) FROM GLACIAL ACETIC ACID OR WATER, LIGHT YELLOW PRISMS FROM ALCOHOL | |
CAS No. |
141-84-4, 6913-23-1 | |
Record name | RHODANINE | |
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Record name | RHODANINE | |
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Record name | RHODANINE | |
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Melting Point |
335.3 °F (NTP, 1992), 168.5 °C (CAPILLARY); 170.5-171 °C (HOT STAGE) | |
Record name | RHODANINE | |
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Record name | RHODANINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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